Tert-butyl (2-amino-2-thioxoethyl)methylcarbamate
Description
Tert-butyl (2-amino-2-thioxoethyl)methylcarbamate is a specialized organic compound with the molecular formula C₇H₁₄N₂O₂S and a molecular weight of 190.26 g/mol . Its structure features a thioamide group (–NH–C(=S)–NH–) and a tert-butyl carbamate protecting group. The thioamide moiety distinguishes it from conventional amides, imparting unique reactivity and coordination properties. This compound is utilized in organic synthesis as an intermediate for metal ligand systems, heterocycle formation, and peptide modifications.
Properties
IUPAC Name |
tert-butyl N-(2-amino-2-sulfanylideneethyl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S/c1-8(2,3)12-7(11)10(4)5-6(9)13/h5H2,1-4H3,(H2,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZYVGBBYFHROZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40712377 | |
| Record name | tert-Butyl (2-amino-2-sulfanylideneethyl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40712377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218944-58-2 | |
| Record name | tert-Butyl (2-amino-2-sulfanylideneethyl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40712377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-butyl (2-amino-2-thioxoethyl)methylcarbamate, also known by its CAS number 89226-13-1, is a compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H14N2O2S
- Molecular Weight : 190.261 g/mol
- IUPAC Name : tert-butyl N-(2-amino-2-sulfanylideneethyl)carbamate
- CAS Number : 89226-13-1
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. This property is attributed to its ability to scavenge free radicals, which can lead to oxidative stress and cellular damage. In vitro studies have demonstrated that this compound can effectively reduce oxidative damage in various cell lines, suggesting its potential as a protective agent in oxidative stress-related diseases .
Anticancer Activity
Recent studies have begun to explore the anticancer properties of this compound. Preliminary investigations have shown that this compound can induce apoptosis in cancer cell lines through the activation of specific apoptotic pathways. For instance, a study involving human breast cancer cells indicated that treatment with this compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, thereby promoting cell death .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in cancer progression and oxidative stress.
- Modulation of Signaling Pathways : It may affect signaling pathways related to cell survival and proliferation, particularly those involving reactive oxygen species (ROS).
- Direct Interaction with Cellular Components : The thioxo group in the molecule may interact with thiol groups in proteins, altering their function and stability.
In Vitro Studies
A range of in vitro studies has been conducted to evaluate the biological activity of this compound:
| Study | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| 1 | MCF-7 (breast cancer) | Induction of apoptosis | |
| 2 | HepG2 (liver cancer) | Decreased cell viability | |
| 3 | HCT116 (colon cancer) | Increased ROS production |
Animal Studies
While in vitro results are promising, further research is needed in vivo to determine the efficacy and safety profile of this compound. Preliminary animal studies suggest potential therapeutic benefits; however, comprehensive toxicological assessments are necessary before clinical applications can be considered.
Chemical Reactions Analysis
Chemical Reactions of tert-Butyl N-[carbamothioyl(phenyl)methyl]carbamate
Tert-butyl N-[carbamothioyl(phenyl)methyl]carbamate, with the molecular formula
, undergoes several types of chemical reactions.
1.1 Oxidation
Under specific conditions, this compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents for this transformation include hydrogen peroxide (
) and m-chloroperbenzoic acid (m-CPBA).
1.2 Reduction
Reduction reactions can convert the carbamothioyl group to a thiol or an amine. Reducing agents such as lithium aluminum hydride (
) or sodium borohydride (
) are typically used for such reductions.
1.3 Substitution
The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the phenyl group is replaced by other substituents. Nucleophiles like amines or alcohols can be employed in these reactions.
Chemical Reactions of tert-Butyl (2-amino-2-oxoethyl)methylcarbamate
Tert-butyl (2-amino-2-oxoethyl)methylcarbamate (CAS number 94849-39-5) is a carbamate derivative used in organic synthesis.
2.1 Synthesis
The synthesis of tert-butyl (2-amino-2-oxoethyl)methylcarbamate involves several steps, sourced from chemical suppliers and utilized in research for drug development.
2.2 Reactions
This compound can participate in oxidation reactions, typically yielding oxo derivatives, while reduction processes produce amine derivatives. The choice of reagents and conditions greatly influences the products formed during these reactions.
Chemical Reactions of tert-Butyl (2-amino-2-oxoethyl)carbamate
Tert-butyl (2-amino-2-oxoethyl)carbamate (CAS 35150-09-5, CID 10910064) with the molecular formula
can be described by the SMILES notation CC(C)(C)OC(=O)NCC(=O)N .
3.1 Synthesis
(tert-butoxycarbonyl)glycine and N-methylmorpholine are dissolved in dry THF under nitrogen flow, and the solution is cooled to -20°C, followed by the addition of isobutyl chloroformate dropwise. After stirring,
solution is added .
Chemical Reactions of tert-Butyl N-(carbamothioylmethyl)carbamate
Tert-Butyl N-(carbamothioylmethyl)carbamate with the formula
has a molecular weight of 190.26 .
Data Table Summarizing Reactions and Conditions
| Compound | Reaction Type | Reagents and Conditions | Major Products |
|---|---|---|---|
| tert-Butyl N-[carbamothioyl(phenyl)methyl]carbamate | Oxidation | ||
| , m-CPBA | Sulfoxides, Sulfones | ||
| tert-Butyl N-[carbamothioyl(phenyl)methyl]carbamate | Reduction | ||
| , |
text| Thiols, Amines |
| tert-Butyl N-[carbamothioyl(phenyl)methyl]carbamate | Substitution | Amines, Alcohols | Substituted Carbamates |
| tert-Butyl (2-amino-2-oxoethyl)methylcarbamate | Oxidation | Not specified, but typically oxidants | Oxo Derivatives |
| tert-Butyl (2-amino-2-oxoethyl)methylcarbamate | Reduction | Not specified, but typically reductants | Amine Derivatives |
| tert-Butyl (2-amino-2-oxoethyl)carbamate | Synthesis | (tert-butoxycarbonyl)glycine, N-methylmorpholine, isobutyl chloroformate,
| tert-Butyl (2-amino-2-oxoethyl)carbamate |
Additional Reactions
Tert-butyl 2-((2-aminoethyl)(methyl)amino)ethylcarbamate can be reacted with various compounds using 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in acetonitrile at room temperature . Examples include reactions with:
These reactions typically involve stirring the mixture at room temperature for 18 hours, followed by dilution with ethyl acetate, washing with sodium bicarbonate and brine, and purification by chromatography .
Comparison with Similar Compounds
Key Observations :
- Thioamide vs. Amide/Pyridine : The thioamide group in the target compound provides stronger metal-binding affinity compared to amides or pyridine derivatives, which are more suited for hydrogen bonding or aromatic interactions .
- Ethynyl vs. Thioamide : The ethynyl group in compound enables cycloaddition reactions (e.g., CuAAC), whereas the thioamide is pivotal in synthesizing sulfur-containing heterocycles .
- Thioether vs. Thioamide : The thioether in compound is less reactive toward electrophiles but serves as a stable linker in bioconjugation, contrasting with the thioamide’s role in dynamic coordination chemistry .
Target Compound :
Hydroxyethylthio Derivative ():
- Drug Delivery : The hydroxyl and thioether groups enable functionalization with targeting moieties or prodrugs .
Stability and Handling
- Target Compound : Likely air-stable due to the tert-butyl group but may require protection from moisture to prevent carbamate hydrolysis .
- Pyridine Derivatives : Susceptible to oxidation at hydroxy groups, necessitating inert storage .
- Ethynylphenyl Derivative : Alkyne groups may require protection from premature reactivity in acidic conditions .
Preparation Methods
Starting Material and Boc Protection
- The process often begins with N-BOC protected amino acids such as N-BOC-D-serine or N-BOC-glycine derivatives.
- Boc protection stabilizes the amino group during subsequent reactions and facilitates selective transformations.
Formation of Mixed Acid Anhydride Intermediate
- N-BOC amino acid reacts with isobutyl chlorocarbonate (i-BuOCOCl) in the presence of a base such as N-methylmorpholine (NMM) at low temperatures (0–5 °C).
- This step forms a mixed acid anhydride intermediate, which is more reactive for nucleophilic substitution.
Condensation with Amines
- The mixed anhydride is reacted with benzylamine or other amines in anhydrous ethyl acetate at 10–15 °C to form the carbamate derivative.
- This condensation step yields tert-butyl carbamate derivatives with amino and hydroxymethyl substituents.
- Example yield reported is approximately 93% under optimized conditions.
Phase-Transfer Catalysis (PTC) Alkylation
- The carbamate intermediate undergoes alkylation using methyl sulfate in the presence of a phase-transfer catalyst such as tetrabutylammonium bromide.
- The reaction is performed in ethyl acetate with potassium hydroxide as the base, at temperatures ranging from -10 to 20 °C.
- This step introduces the methylamino group, critical for the final product structure.
- Yields for this step range from 92% to 97% depending on catalyst and reagent ratios.
Alternative Synthetic Routes and Supporting Data
Use of Isobutyl Chloroformate and Ammonium Hydroxide
- In some protocols, tert-butyl (2-amino-2-oxoethyl)carbamate is prepared by reacting tert-butoxycarbonyl glycine with isobutyl chloroformate and N-methylmorpholine in dry THF at -20 °C.
- Subsequent treatment with ammonium hydroxide introduces the amino group.
- This method is adaptable for introducing thioxo groups by substituting oxygen with sulfur analogs in later steps.
Thiazole Derivative Formation
- Related compounds such as tert-butyl ((4-carbamoylthiazol-2-yl)methyl)carbamate are synthesized by reacting Boc-protected amino acid derivatives with 3-bromopyruvic acid under nitrogen at 50 °C.
- This approach demonstrates the incorporation of thioxo or sulfur-containing moieties relevant to the target compound.
Summary Table of Preparation Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Boc Protection | N-BOC-D-Serine or Boc-glycine | 0–5 | Ethyl acetate/THF | 90+ | Formation of N-BOC protected amino acid |
| 2 | Mixed Acid Anhydride Formation | Isobutyl chlorocarbonate, N-methylmorpholine | 0–5 | Ethyl acetate/THF | — | Intermediate for amine coupling |
| 3 | Condensation with Amine | Benzylamine or methylamine | 10–15 | Ethyl acetate | 93.1 | Forms Boc-protected carbamate derivative |
| 4 | Phase-Transfer Catalysis Alkylation | Methyl sulfate, tetrabutylammonium bromide, KOH | -10 to 20 | Ethyl acetate | 92–97 | Introduces methylamino group |
| 5 | Thiazole/Thioxo Group Incorporation | 3-bromopyruvic acid, nitrogen atmosphere | 50 | THF | 96 | For sulfur-containing analogs |
Research Findings and Optimization Notes
- The use of N-methylmorpholine as a base and isobutyl chlorocarbonate for mixed anhydride formation is critical for high yield and purity.
- Maintaining low temperatures during anhydride formation prevents side reactions and decomposition.
- Phase-transfer catalysis with tetrabutylammonium bromide enhances alkylation efficiency and selectivity.
- The molar ratio of catalyst to substrate affects yield; typical ratios range from 0.025 to 0.2.
- Crystallization from hexane/ethyl acetate mixtures provides high-purity products suitable for pharmaceutical use.
- The synthetic route is scalable and amenable to industrial production with minimized waste and cost.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
